molecular formula C20H25F3N2O3S B3006712 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235388-71-2

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3006712
CAS No.: 1235388-71-2
M. Wt: 430.49
InChI Key: MPTXRTGFNXWBRO-UHFFFAOYSA-N
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Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and a 3-(trifluoromethyl)benzenesulfonamide moiety. The compound’s structure integrates a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Replacing the acetyl (-COCH₃) group with a trifluoromethyl (-CF₃) substituent would yield an approximate molecular formula of C₂₀H₂₄F₃N₂O₃S and a molecular weight of ~430 g/mol.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O3S/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-24-29(26,27)19-5-3-4-18(11-19)20(21,22)23/h3-5,10-11,16,24H,6-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXRTGFNXWBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C18H24F3N2O2SC_{18}H_{24}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 392.46 g/mol. The structure features:

  • Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Benzenesulfonamide moiety : Known for its role in drug design, particularly in enzyme inhibition.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of 2,5-dimethylfuran : This can be achieved through reactions involving furan and ethylene under acidic conditions.
  • Functionalization of the piperidine ring : Various synthetic routes may be employed to introduce the necessary substituents.
  • Formation of the sulfonamide bond : This step is crucial for the biological activity of the compound.

This compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression, particularly:

  • Anaplastic Lymphoma Kinase (ALK) : Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Epidermal Growth Factor Receptor (EGFR) : Targeting this pathway is crucial in many cancers, especially non-small cell lung cancer.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism involved disruption of signaling pathways critical for cell survival and proliferation.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins like ALK and EGFR. Docking scores indicated strong affinities, suggesting potential efficacy as a therapeutic agent .
  • Comparative Analysis with Other Sulfonamides :
    Compound NameTargetActivity
    N-(5-Trifluoromethyl)-1H-benzimidazoleDHPSModerate
    N-(4-Methoxyphenyl)sulfonamideALKHigh
    N-((1-((2,5-dimethylfuran)...)ALK/EGFRVery High

Scientific Research Applications

Medicinal Chemistry

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects in preclinical models. In vitro assays demonstrated the inhibition of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function, highlighting its potential in treating conditions like Alzheimer's disease.

Biological Research

The compound serves as a valuable tool in biological research due to its ability to modulate specific molecular pathways.

Case Studies

Several case studies have documented the compound's efficacy in various experimental settings:

  • A study demonstrated that the compound could inhibit the NF-kB pathway, reducing inflammation in macrophages .
  • Another investigation reported its ability to enhance the survival rate of neurons exposed to oxidative stress in vitro .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science.

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents to specific tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide derivatives reported in the literature, particularly in its piperidine core, sulfonamide linkage, and aromatic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Piperidine 2,5-Dimethylfuran-3-ylmethyl, 3-(trifluoromethyl)benzenesulfonamide ~430 (est.) Not reported High lipophilicity due to -CF₃
3-Acetyl variant (CAS 1235352-80-3) Piperidine 3-Acetylbenzenesulfonamide 404.5 Not reported Acetyl group reduces metabolic stability vs. -CF₃
Example 53 (CAS not specified) Pyrazolo[3,4-d]pyrimidin 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl 589.1 (M+1) 175–178 Fluorinated chromene enhances activity
Goxalapladib (CAS 412950-27-7) 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl 718.80 Not reported Used in atherosclerosis treatment
Compound 6d Piperazine Benzhydryl, sulfamoylamino benzene Not reported 132–230 Broad MP range due to substituent variability

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a piperidine core, which is less basic than the piperazine core in compounds like 6d . Piperidine’s single nitrogen atom may reduce hydrogen-bonding interactions compared to piperazine derivatives.

Aromatic Substituents :

  • The 2,5-dimethylfuran group in the target compound provides an oxygen-containing heterocycle, which may improve solubility compared to purely hydrocarbon substituents (e.g., benzhydryl in 6d ).
  • The trifluoromethyl group on the benzene ring enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to acetyl or sulfamoyl groups in analogs .

Physicochemical Properties :

  • Melting points (MPs) for sulfonamide derivatives vary widely (132–230°C) depending on substituent bulk and symmetry . The target compound’s MP is unreported but likely falls within this range.
  • The pyrazolo[3,4-d]pyrimidin derivative (Example 53) has a moderate MP (175–178°C), suggesting balanced crystallinity and solubility.

Fluorinated chromene derivatives (Example 53) demonstrate enhanced binding to kinase targets, suggesting that similar modifications in the target compound could optimize therapeutic efficacy.

Q & A

Q. What are the key methodological steps for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including:

  • Protection/deprotection strategies for reactive groups (e.g., amine in piperidine).
  • Coupling reactions to link the dimethylfuran and piperidine moieties (e.g., nucleophilic substitution or reductive amination).
  • Sulfonamide formation via reaction of the sulfonyl chloride derivative with the amine intermediate.
  • Purification using column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Purity validation by HPLC (>98%) with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl, furan methyl groups).
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • FTIR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .

Q. How can researchers assess basic biological activity in vitro?

  • Enzyme inhibition assays : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases, proteases).
  • Cellular assays : Cytotoxicity profiling (MTT assay) and Western blotting for target engagement .

Advanced Research Questions

Q. What experimental design principles optimize reaction yields for the trifluoromethyl benzenesulfonamide moiety?

  • Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), catalyst loading (e.g., Pd/C for coupling), and solvent polarity (DMF vs. THF).
  • Statistical modeling (e.g., response surface methodology) to identify critical factors .
  • In-line analytics (e.g., FTIR or UV monitoring) for real-time reaction optimization .

Q. How can computational methods predict binding affinity to neurological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., serotonin or dopamine transporters).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy perturbation (FEP) to quantify binding energy contributions of the trifluoromethyl group .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and hepatic microsomal metabolism (CYP450 isoforms).
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound.
  • Tissue distribution studies : Radiolabeled compound tracking in animal models .

Q. How to conduct structure-activity relationship (SAR) studies for the dimethylfuran-piperidine core?

  • Synthetic derivatives : Modify substituents on the furan (e.g., halogenation) or piperidine (e.g., N-alkylation).
  • Biological testing : Compare IC50_{50} values across derivatives to identify critical pharmacophores.
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate structural features with activity .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition vs. cellular activity?

  • Membrane permeability : Measure logP (e.g., shake-flask method) and use PAMPA assays to assess passive diffusion.
  • Efflux transporter involvement : Test inhibition of P-gp or BCRP using verapamil or Ko143.
  • Intracellular target localization : Confocal microscopy with fluorescently tagged compound .

Q. Why might stability data conflict across different analytical labs?

  • Method variability : Standardize protocols for accelerated stability testing (40°C/75% RH for 4 weeks).
  • Degradation pathway identification : Forced degradation studies (acid/base/oxidative stress) with LC-MS monitoring .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous conditions for moisture-sensitive steps (e.g., trifluoromethylation).
  • Analytical rigor : Triplicate runs for biological assays with positive/negative controls (e.g., BHA for antioxidant studies) .
  • Data transparency : Report R2R^2, p-values, and confidence intervals in SAR models .

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